molecular formula C16H20N4O3S B2783721 4-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797719-95-9

4-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2783721
CAS No.: 1797719-95-9
M. Wt: 348.42
InChI Key: DLVAJUKFEGVDSF-UHFFFAOYSA-N
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Description

4-Methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a pyrimidinyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidinyl group. These components are then combined through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has potential medicinal applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties may contribute to the development of innovative solutions in these fields.

Comparison with Similar Compounds

  • 4-Methoxy-N-(2-(pyrrolidin-1-yl)benzyl)benzenesulfonamide

  • 4-Methoxy-N-(2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

  • 4-Methoxy-N-(2-(morpholin-4-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Uniqueness: 4-Methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-23-14-4-6-15(7-5-14)24(21,22)18-12-13-8-9-17-16(19-13)20-10-2-3-11-20/h4-9,18H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVAJUKFEGVDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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